molecular formula C14H20N2O2 B3058570 (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone CAS No. 90210-23-4

(4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone

Cat. No.: B3058570
CAS No.: 90210-23-4
M. Wt: 248.32 g/mol
InChI Key: ILKHFVMVAPOCMU-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone is a piperazine-based methanone derivative characterized by a 4-hydroxyphenyl group and a 4-isopropylpiperazine moiety connected via a ketone linker. Its CAS number, 90210-23-4, confirms its identity as a distinct chemical entity . Notably, derivatives of this scaffold have been explored as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for lipid-lowering therapies . The 4-hydroxyphenyl group contributes to hydrogen-bonding interactions with biological targets, while the isopropylpiperazine moiety enhances solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name

(4-hydroxyphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)15-7-9-16(10-8-15)14(18)12-3-5-13(17)6-4-12/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKHFVMVAPOCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406291
Record name Piperazine, 1-(4-hydroxybenzoyl)-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90210-23-4
Record name Piperazine, 1-(4-hydroxybenzoyl)-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and 4-isopropylpiperazine.

    Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 4-isopropylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-isopropylpiperazin-1-yl)(4-oxophenyl)methanone.

    Reduction: Formation of (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the aryl ring, piperazine group, or methanone linker. Below is a detailed comparison:

Core Structural Analogs

Compound Name Substituents on Aryl Ring Piperazine Substituent Key Differences/Effects Biological Activity/Application Reference
(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone 4-Hydroxy 4-Isopropyl Baseline compound; balanced lipophilicity and solubility PCSK9 inhibition
(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone 4-Hydroxy 4-Methyl Reduced steric bulk compared to isopropyl; higher solubility Antifungal/antibacterial research
(3-Fluoro-4-nitrophenyl)(4-isopropylpiperazin-1-yl)methanone 3-Fluoro, 4-Nitro 4-Isopropyl Electron-withdrawing groups enhance metabolic stability; higher acidity (pKa ~7.49) Intermediate in synthetic chemistry
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone 2-Amino 4-Methyl Amino group enables conjugation; altered binding affinity Lab research (no specific therapeutic use)
(4-(Trifluoromethyl)phenyl)(4-hydroxyphenylpiperazin-1-yl)methanone 4-Trifluoromethyl 4-Hydroxyphenyl Fluorinated group increases lipophilicity and membrane permeability Tyrosinase inhibition

Physicochemical Properties

Property This compound (3-Fluoro-4-nitrophenyl)(4-isopropylpiperazin-1-yl)methanone (4-Methylpiperazin-1-yl)(2-methoxyphenyl)methanone
Molecular Weight (g/mol) ~293.34 (calculated) 295.31 ~260.33
Boiling Point (°C) Not reported 447.6 (predicted) Not reported
Density (g/cm³) Not reported 1.263 (predicted) Not reported
pKa ~8.5 (estimated for phenolic -OH) 7.49 ~7.1 (piperazine N)

Key Research Findings

Synthetic Accessibility : The compound is synthesized via coupling reactions between 4-hydroxyphenylcarboxylic acid derivatives and substituted piperazines, often using HOBt/EDCI coupling agents .

Structure-Activity Relationship (SAR) :

  • The 4-hydroxy group is critical for hydrogen bonding with target proteins. Its removal or substitution (e.g., methoxy) reduces potency .
  • Piperazine substituents influence solubility and metabolic stability. Isopropyl groups improve pharmacokinetics compared to methyl or benzyl analogs .

Thermodynamic Stability : Computational studies suggest that the isopropyl group reduces ring puckering in the piperazine moiety, enhancing conformational rigidity and target binding .

Biological Activity

The compound (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone is a synthetic derivative that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 90210-23-4

This compound features a hydroxyphenyl group and a piperazine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on tyrosinase (TYR) , an enzyme critical in melanin biosynthesis. This inhibition is significant for therapeutic applications in conditions such as hyperpigmentation and melanoma.

Inhibition of Tyrosinase

Research indicates that derivatives of this compound exhibit potent inhibitory activity against tyrosinase derived from Agaricus bisporus. The most promising derivatives have shown IC50 values in the low micromolar range, indicating their effectiveness as anti-melanogenic agents .

Biological Activities

  • Antioxidant Activity :
    • Compounds similar to this compound have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress in cells .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exert anticancer effects through the modulation of estrogen-related receptors (ERRs). Specifically, it has been explored as a dual inverse agonist of ERRβ and ERRγ, which are implicated in various cancer pathways .
  • Cytotoxicity Studies :
    • In vitro assays have shown that selected derivatives do not exhibit significant cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tyrosinase InhibitionIC50 values ranging from 3.8 μM to 10 μM
Antioxidant ActivityEffective in reducing oxidative stress
Anticancer ActivityModulation of ERRβ/γ pathways
CytotoxicityNon-cytotoxic up to 25 μM

Case Study: Anti-Melanogenic Effects

In a study evaluating the anti-melanogenic effects of various derivatives, one compound demonstrated significant inhibition of TYR activity and reduced melanin production in B16F10 melanoma cells. This suggests that modifications to the piperazine and phenolic groups can enhance the efficacy of these compounds as therapeutic agents against skin pigmentation disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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